

# (-)-Chaetominine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth exploration of the CAS Registry Number, PubChem ID, cytotoxic properties, and mechanisms of action of the potent alkaloid, **(-)-Chaetominine**.

#### Introduction

**(-)-Chaetominine** is a potent cytotoxic alkaloid that has garnered significant interest within the scientific community for its pronounced anti-cancer activities. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on its chemical identifiers, biological effects, and the molecular pathways it modulates.

### **Chemical and Physical Properties**

**(-)-Chaetominine** is a complex heterocyclic molecule with a well-defined stereochemistry. Its unique structure is central to its biological activity.



| Identifier          | Value                                                                                        | Reference       |  |
|---------------------|----------------------------------------------------------------------------------------------|-----------------|--|
| CAS Registry Number | 918659-56-0                                                                                  | [1][2][3][4][5] |  |
| PubChem CID         | 16095273                                                                                     | [5][6]          |  |
| Molecular Formula   | C22H18N4O4                                                                                   | [1][2][4][5][6] |  |
| Molecular Weight    | 402.41 g/mol                                                                                 | [2][4]          |  |
| Appearance          | Colorless crystals                                                                           | [7]             |  |
| Source              | Isolated from the endophytic fungus Chaetomium sp. IFB-E015 and Aspergillus fumigatus CY018. | [1][3][7][8]    |  |

### **Biological Activity and Cytotoxicity**

(-)-Chaetominine exhibits potent cytotoxic effects against various human cancer cell lines, with IC<sub>50</sub> values in the nanomolar range, indicating high potency.[1][7] Its efficacy has been demonstrated to be greater than the conventional chemotherapeutic agent 5-fluorouracil in certain cell lines.[7][9]

| Cell Line | Cancer Type    | IC50 (nM) | Reference |
|-----------|----------------|-----------|-----------|
| K562      | Human Leukemia | 21        | [3]       |
| K562      | Human Leukemia | 34        | [1][2]    |
| K562      | Human Leukemia | 35        | [8][10]   |
| SW1116    | Colon Cancer   | 28        | [3]       |
| SW1116    | Colon Cancer   | 46        | [1][2]    |

Notably, **(-)-Chaetominine** displays selective cytotoxicity towards cancer cells, with significantly lower toxicity observed in normal human peripheral blood mononuclear cells (HPBMCs).[8][9] [10]



# Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism by which **(-)-Chaetominine** exerts its cytotoxic effects is through the induction of apoptosis and the disruption of the cell cycle.

#### **Apoptosis Induction in K562 Leukemia Cells**

In human leukemia K562 cells, **(-)-Chaetominine** triggers apoptosis via the intrinsic mitochondrial pathway.[6][8][10] This process is characterized by a series of well-defined molecular events:

- Upregulation of the Bax/Bcl-2 Ratio: **(-)-Chaetominine** treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis.[3][6][8][10]
- Mitochondrial Dysfunction: The altered Bax/Bcl-2 ratio results in decreased mitochondrial membrane potential.[6][8][10]
- Cytochrome c Release: This disruption of the mitochondrial membrane leads to the release of cytochrome c from the mitochondria into the cytosol.[3][6][8][10]
- Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, which are key mediators of apoptosis.[3]
  [6][8][10]





Click to download full resolution via product page

Apoptosis Induction Pathway in K562 Cells.

#### **Cell Cycle Arrest**

**(-)-Chaetominine** also induces cell cycle arrest, although the specific phase of arrest appears to be cell-type dependent.[1]

• S-Phase Arrest in K562 Cells: In leukemia K562 cells, treatment with **(-)-Chaetominine** leads to an arrest in the S-phase of the cell cycle.[1][2] This is associated with the



upregulation of p-ATR and Chk1, and the downregulation of cdc25A, cyclin A, and CDK2.[2] [11]



Click to download full resolution via product page

S-Phase Arrest Pathway in K562 Cells.

• G1-Phase Arrest in SW1116 Cells: In colon cancer SW1116 cells, **(-)-Chaetominine** causes an arrest in the G1-phase.[1][2] This effect is mediated by the upregulation of p53, p21, Chk2, and p-ATM, and the downregulation of cyclin E, CDK2, and CDK4.[2][11]





Click to download full resolution via product page

G1-Phase Arrest Pathway in SW1116 Cells.

#### **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the study of **(-)- Chaetominine**.

#### **Cell Viability Assay (MTT Assay)**

This assay measures the metabolic activity of cells as an indicator of cell viability.

- Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10<sup>4</sup> to 5 x 10<sup>4</sup> cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Compound Treatment: Prepare serial dilutions of (-)-Chaetominine in the culture medium.
  Add 100 μL of the diluted compound to the respective wells. Include a vehicle control



(medium with DMSO) and a blank control (medium only). Incubate for the desired time period (e.g., 24, 48, 72 hours).

- MTT Addition: After incubation, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
  The IC₅₀ values are calculated from the dose-response curves.[9]

#### **Apoptosis Assay (Annexin V-FITC/PI Staining)**

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Cell Harvesting: Harvest cells after treatment with (-)-Chaetominine by centrifugation.
- Washing: Wash the cells twice with ice-cold PBS.
- Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Staining: Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of Propidium Iodide (PI) to 100  $\mu$ L of the cell suspension.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.[9]

#### **Western Blot Analysis**

This technique is used to detect specific proteins in a sample.



- Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., against Bax, Bcl-2, caspases, etc.) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

#### Conclusion

(-)-Chaetominine is a promising natural product with potent and selective anti-cancer activity. Its ability to induce apoptosis and cell cycle arrest through well-defined signaling pathways makes it an attractive candidate for further investigation and development as a potential therapeutic agent. This technical guide provides a solid foundation for researchers to understand and explore the multifaceted biological activities of this intriguing alkaloid.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. Chaetominine induces cell cycle arrest in human leukemia K562 and colon cancer SW1116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chaetominine induces cell cycle arrest in human leukemia K562 and colon cancer SW1116 cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. Chaetominine | 918659-56-0 | Benchchem [benchchem.com]
- 5. Chaetominine | C22H18N4O4 | CID 16095273 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of the Cytotoxic and Apoptotic Eåects of Chaetominine in a Human Leukemia
  Cell Line PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- To cite this document: BenchChem. [(-)-Chaetominine: A Technical Guide for Researchers].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13398083#chaetominine-cas-registry-number-and-pubchem-id]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com